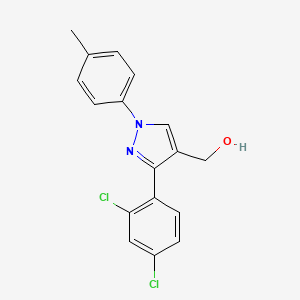

(3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-(2,4-Dichlorphenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol ist eine organische Verbindung, die zur Klasse der Pyrazole gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Pyrazolrings aus, der mit einer 2,4-Dichlorphenylgruppe und einer P-Tolylgruppe sowie einer Methanolgruppe substituiert ist. Die einzigartige Struktur dieser Verbindung macht sie in verschiedenen Bereichen der wissenschaftlichen Forschung, einschließlich Chemie, Biologie und Medizin, interessant.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3-(2,4-Dichlorphenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol beinhaltet typischerweise die Reaktion von 2,4-Dichlorphenylhydrazin mit P-Tolualdehyd in Gegenwart einer Base, gefolgt von einer Cyclisierung zur Bildung des Pyrazolrings. Der letzte Schritt beinhaltet die Reduktion des resultierenden Pyrazolderivats, um die gewünschte Methanolverbindung zu erhalten. Übliche Reagenzien, die bei dieser Synthese verwendet werden, sind Hydrazinderivate, Aldehyde und Reduktionsmittel wie Natriumborhydrid.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von (3-(2,4-Dichlorphenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol Batch- oder kontinuierliche Verfahren im großen Maßstab umfassen. Diese Methoden verwenden häufig automatisierte Systeme, um Reaktionsbedingungen wie Temperatur, Druck und Reagenzkonzentrationen zu kontrollieren, um eine hohe Ausbeute und Reinheit des Endprodukts sicherzustellen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol typically involves the reaction of 2,4-dichlorophenylhydrazine with P-tolualdehyde in the presence of a base, followed by cyclization to form the pyrazole ring. The final step involves the reduction of the resulting pyrazole derivative to obtain the desired methanol compound. Common reagents used in this synthesis include hydrazine derivatives, aldehydes, and reducing agents such as sodium borohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(3-(2,4-Dichlorphenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Methanolgruppe kann oxidiert werden, um das entsprechende Aldehyd oder die entsprechende Carbonsäure zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um verschiedene Derivate zu bilden, abhängig vom verwendeten Reduktionsmittel.

Substitution: Die Chloratome am Phenylring können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig als Reduktionsmittel verwendet.

Substitution: Nucleophile wie Amine, Thiole und Alkoxide können für Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation der Methanolgruppe das entsprechende Aldehyd oder die entsprechende Carbonsäure ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Phenylring einführen können.

Wissenschaftliche Forschungsanwendungen

(3-(2,4-Dichlorphenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen chemischen Reaktionen verwendet.

Biologie: Die Verbindung wird auf ihre möglichen biologischen Aktivitäten untersucht, einschließlich antimikrobieller, entzündungshemmender und krebshemmender Eigenschaften.

Medizin: Es wird daran geforscht, ob es als Therapeutikum für verschiedene Krankheiten eingesetzt werden kann.

Industrie: Es wird bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Herstellung von Pharmazeutika und Agrochemikalien verwendet.

Wirkmechanismus

Der Wirkmechanismus von (3-(2,4-Dichlorphenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Beispielsweise kann es die Aktivität bestimmter Enzyme hemmen, die an Entzündungswegen beteiligt sind, was zu entzündungshemmenden Wirkungen führt. Die genauen molekularen Zielstrukturen und Signalwege können je nach dem spezifischen biologischen Kontext variieren.

Wirkmechanismus

The mechanism of action of (3-(2,4-Dichlorophenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (3-(2,4-Dichlorphenyl)-1H-pyrazol-4-YL)methanol

- (3-(2,4-Dichlorphenyl)-1-P-tolyl-1H-pyrazol-5-YL)methanol

- (3-(2,4-Dichlorphenyl)-1-P-tolyl-1H-pyrazol-4-YL)ethanol

Einzigartigkeit

(3-(2,4-Dichlorphenyl)-1-P-tolyl-1H-pyrazol-4-YL)methanol ist durch sein spezifisches Substitutionsschema am Pyrazolring und das Vorhandensein sowohl von 2,4-Dichlorphenyl- als auch von P-Tolylgruppen einzigartig. Diese einzigartige Struktur trägt zu seinen unterschiedlichen chemischen und biologischen Eigenschaften bei, was es zu einer wertvollen Verbindung für Forschung und industrielle Anwendungen macht.

Eigenschaften

CAS-Nummer |

618383-35-0 |

|---|---|

Molekularformel |

C17H14Cl2N2O |

Molekulargewicht |

333.2 g/mol |

IUPAC-Name |

[3-(2,4-dichlorophenyl)-1-(4-methylphenyl)pyrazol-4-yl]methanol |

InChI |

InChI=1S/C17H14Cl2N2O/c1-11-2-5-14(6-3-11)21-9-12(10-22)17(20-21)15-7-4-13(18)8-16(15)19/h2-9,22H,10H2,1H3 |

InChI-Schlüssel |

SFCSZIARFCNNPP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)N2C=C(C(=N2)C3=C(C=C(C=C3)Cl)Cl)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![allyl 2-{3-(4-butoxybenzoyl)-4-hydroxy-2-[4-(isopentyloxy)-3-methoxyphenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12027222.png)

![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12027241.png)

![(3Z)-5-Bromo-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-hexyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12027247.png)

![(3Z)-5-bromo-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-pentyl-1,3-dihydro-2H-indol-2-one](/img/structure/B12027255.png)

![N-(2,4-dimethoxyphenyl)-2-{(3Z)-3-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12027261.png)

![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-heptyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12027263.png)

![4-[({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12027278.png)

![3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12027286.png)

![[4-[(E)-[[4-[(4-methylphenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 3-chlorobenzoate](/img/structure/B12027300.png)

![3-ethyl-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12027302.png)

![2-((5Z)-4-oxo-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid](/img/structure/B12027328.png)